2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety, linked via a sulfide bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and aldehydes under acidic conditions.
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This moiety can be synthesized through a multi-step process involving the formation of intermediate compounds, such as pyrrole and triazole derivatives.
Chemical Reactions Analysis
1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide bridge, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Scientific Research Applications
1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE can be compared with other similar compounds, such as:
Benzoxazole Derivatives: These compounds share the benzoxazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds share the fused ring system and are studied for their potential therapeutic applications.
Sulfur-Containing Heterocycles: These compounds contain sulfur atoms and exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C24H20N6OS |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H20N6OS/c1-15-16(2)29(12-17-8-4-3-5-9-17)22-21(15)23-27-20(28-30(23)14-25-22)13-32-24-26-18-10-6-7-11-19(18)31-24/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
HKBNRYOPPMCPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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